2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
CAS No.: 1005679-31-1
Cat. No.: VC4513365
Molecular Formula: C9H15BrN4O
Molecular Weight: 275.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005679-31-1 |
|---|---|
| Molecular Formula | C9H15BrN4O |
| Molecular Weight | 275.15 |
| IUPAC Name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide |
| Standard InChI | InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |
| Standard InChI Key | WWEISAUCSQXYBO-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C |
Introduction
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a chemical compound with the molecular formula C₉H₁₅BrN₄O. It is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The compound includes a bromine atom attached to the pyrazole ring, along with two methyl groups, and is linked to a butanehydrazide moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.
Synonyms and Identifiers
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is known by several synonyms, including:
-
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide
-
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
-
2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid hydrazide
Its PubChem CID is 17024562, and it has an InChIKey of WWEISAUCSQXYBO-UHFFFAOYSA-N .
Comparison with Related Compounds
Other compounds containing the 4-bromo-3,5-dimethylpyrazole moiety, such as ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate and 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, have been explored for their chemical and biological properties. These compounds often exhibit diverse reactivity and potential applications in organic synthesis and drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume